1-(1-Benzofuran-5-yl)-3-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
1-(1-Benzofuran-5-yl)-3-(4-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzofuran-5-yl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-benzofuran-5-carbaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzofuran-5-yl)-3-(4-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 1-(1-Benzofuran-5-yl)-3-(4-methylphenyl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways. The benzofuran moiety may interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, which can influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent structure of 1-(1-Benzofuran-5-yl)-3-(4-methylphenyl)prop-2-en-1-one.
Flavonoids: Structurally related compounds with similar biological activities.
Coumarins: Another class of compounds with a benzofuran moiety.
Uniqueness
This compound is unique due to the presence of both a benzofuran ring and a methyl-substituted phenyl ring
Properties
CAS No. |
105705-27-9 |
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Molecular Formula |
C18H14O2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
1-(1-benzofuran-5-yl)-3-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H14O2/c1-13-2-4-14(5-3-13)6-8-17(19)15-7-9-18-16(12-15)10-11-20-18/h2-12H,1H3 |
InChI Key |
KUZOLXQOJPOGBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=C2)OC=C3 |
Origin of Product |
United States |
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